molecular formula C16H20N2O2 B012928 N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 19795-11-0

N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide

Cat. No. B012928
CAS RN: 19795-11-0
M. Wt: 272.34 g/mol
InChI Key: DFTPLSXMJPFUMX-UHFFFAOYSA-N
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Patent
US04563409

Procedure details

The coupling component used in this Example was obtained by reacting methyl 2-hydroxy-3-naphthoate with dimethylamino propylamine in toluene to obtain N,N-dimethyl-N-3-(3-hydroxy-2-naphthamido)propylamine, and converting the amide compound isolated by filtration, with dimethylsufuric acid in methanol, to a quaternary ammonium form. Further, the amide compound may also be readily prepared via 2-hydroxy-3-napthoic acid chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([C:12]([O:14]C)=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[CH3:16][N:17]([CH2:19][CH2:20][CH2:21][NH2:22])[CH3:18]>C1(C)C=CC=CC=1>[CH3:16][N:17]([CH3:18])[CH2:19][CH2:20][CH2:21][NH:22][C:12]([C:11]1[C:2]([OH:1])=[CH:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
CN(CCCNC(=O)C1=CC2=CC=CC=C2C=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.